molecular formula C20H24N2O6S B14953267 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B14953267
M. Wt: 420.5 g/mol
InChI Key: KEDGXTAHXVDYMD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfonamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]ACETAMIDE is unique due to its combination of a benzodioxole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C20H24N2O6S/c1-3-8-22-29(24,25)16-5-7-17(14(2)9-16)26-12-20(23)21-11-15-4-6-18-19(10-15)28-13-27-18/h4-7,9-10,22H,3,8,11-13H2,1-2H3,(H,21,23)

InChI Key

KEDGXTAHXVDYMD-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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